molecular formula C13H19N3O B1284535 2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one CAS No. 150784-50-2

2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one

Cat. No.: B1284535
CAS No.: 150784-50-2
M. Wt: 233.31 g/mol
InChI Key: AJGWCRWPCTVETH-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives

Scientific Research Applications

2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-aminobenzaldehyde with 4-methylpiperazine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reaction time, ensuring consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group and the piperazine moiety play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity, alteration of receptor function, and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one
  • 2-(4-Aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
  • 2-(4-Aminophenyl)-1-(4-methylpiperidin-1-yl)ethan-1-one

Uniqueness

2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one is unique due to the presence of both the aminophenyl group and the methylpiperazine moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic profiles, making it a valuable candidate for specific research and therapeutic applications .

Properties

IUPAC Name

2-(4-aminophenyl)-1-(4-methylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-15-6-8-16(9-7-15)13(17)10-11-2-4-12(14)5-3-11/h2-5H,6-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGWCRWPCTVETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588228
Record name 2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150784-50-2
Record name 2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-methyl-4-[(4-nitrophenyl)acetyl]piperazine (1.5 g, 5.70 mmol) in EtOH (30 mL) was reduced over palladium/charcoal (10% wt, 50% wet, 150 mg) with hydrogen under atmospheric pressure and RT for 18 h. The catalyst was separated by filtration through Celite® and the solvent evaporated to the title compound as a brown oil, 1.12 g.
Quantity
1.5 g
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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